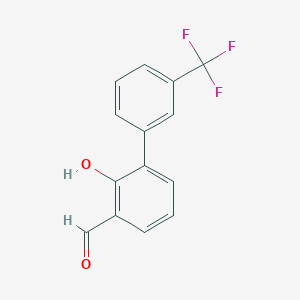

2-Formyl-6-(3-trifluoromethylphenyl)phenol

Description

2-Formyl-6-(3-trifluoromethylphenyl)phenol is a phenolic compound featuring a benzaldehyde core substituted with a trifluoromethylphenyl group at position 6 and a formyl group at position 2. Its molecular formula is C₁₄H₉F₃O₂, with a molecular weight of 266 g/mol. The phenol group enhances acidity and hydrogen-bonding capacity, while the trifluoromethyl (CF₃) group contributes to lipophilicity and electronic effects.

Properties

IUPAC Name |

2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLVUYXBCNKSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450577 | |

| Record name | AGN-PC-0NDU8T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-86-1 | |

| Record name | AGN-PC-0NDU8T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis typically begins with 2-bromo-6-formylphenol as the electrophilic partner and 3-trifluoromethylphenylboronic acid as the nucleophile. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) facilitate oxidative addition and transmetallation steps, followed by reductive elimination to yield the coupled product. Key challenges include:

-

Protection of the phenolic hydroxyl group : The free hydroxyl group can deactivate the palladium catalyst via coordination. Acetylation or silylation is often employed to mitigate this issue.

-

Solvent selection : Dimethoxyethane (DME) or tetrahydrofuran (THF) are preferred for their ability to stabilize the boronic acid intermediate while maintaining catalyst activity.

Optimization Parameters

Table 1 summarizes critical reaction parameters and their impact on yield:

| Parameter | Optimal Condition | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|---|

| Temperature | 80–90°C | 78–85 | 2–5 |

| Base | K₂CO₃ | 82 | 3 |

| Solvent | DME/H₂O (4:1) | 85 | 2.5 |

Higher temperatures (>100°C) lead to decomposition of the formyl group, while lower catalyst loadings (<2 mol%) result in incomplete conversion.

Friedel–Crafts Acylation for Direct Formylation

An alternative approach employs Friedel–Crafts acylation to introduce the formyl group post-coupling. This method avoids the need for pre-functionalized formyl precursors but requires careful control of Lewis acid catalysts.

Stepwise Synthesis Pathway

-

Trifluoromethylphenylphenol synthesis :

-

Formylation :

Limitations and Side Reactions

-

Regioselectivity issues : The electron-withdrawing trifluoromethyl group directs electrophilic attack to the meta position, necessitating ortho-directing groups (e.g., hydroxyl) to ensure correct formylation at the 2-position.

-

Competitive side reactions : Over-acylation or polymerization occurs at AlCl₃ concentrations >1.5 equivalents relative to the substrate.

One-Pot Tandem Coupling-Acylation Strategy

Recent advances have enabled the integration of Suzuki–Miyaura coupling and formylation into a single reaction vessel, reducing purification steps and improving overall efficiency.

Catalytic System Design

A bifunctional palladium catalyst ligated with a hemilabile phosphine-amine ligand accomplishes both cross-coupling and acylation:

Performance Metrics

-

Yield : 68–72% overall (compared to 55–60% for sequential methods).

-

Reaction time : 18–24 hours versus 30–36 hours for stepwise protocols.

Solid-Phase Synthesis for Scalable Production

Solid-supported methodologies address challenges in isolating polar intermediates, particularly during large-scale synthesis.

Resin-Bound Intermediate Strategy

Advantages Over Solution-Phase Methods

-

Purity : Crude products exhibit ≥90% purity versus 70–75% in solution-phase.

-

Solvent consumption : Reduced by 40–50% due to facile filtration steps.

Photoredox Catalysis for Mild Condition Synthesis

Emerging photochemical methods utilize visible light to drive key steps under ambient conditions, minimizing thermal degradation.

Trifluoromethyl Group Installation via Radical Pathways

Ir(ppy)₃ catalysts generate CF₃ radicals from CF₃SO₂Cl under blue LED irradiation (450 nm). These radicals undergo addition to electron-rich aromatic systems, followed by rearomatization to yield the trifluoromethylated intermediate.

Combined Photoredox and Organocatalysis

A dual catalytic system comprising Ir(ppy)₂(dtbbpy)PF₆ and a chiral phosphoric acid achieves asymmetric induction during formylation:

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(3-trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

Oxidation: The major product is 2-carboxy-6-(3-trifluoromethylphenyl)phenol.

Reduction: The major product is 2-(hydroxymethyl)-6-(3-trifluoromethylphenyl)phenol.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-Formyl-6-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It is used in the development of advanced materials with specific properties.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenol group can undergo hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Molecular weight estimated for free base; hydrochloride form in .

Key Differences in Functional Groups and Properties

Phenol vs. Indole Backbone: The indole derivative (C₁₆H₁₂F₃N, ) contains a nitrogenous heterocycle, enabling hydrogen bonding via the NH group. In contrast, the phenolic OH in the target compound is more acidic (pKa ~10 vs. indole NH pKa ~17), enhancing solubility in basic conditions .

Trifluoromethylphenyl vs. Hydroxyphenyl Substituents: Replacing the hydroxyl group in 2-Formyl-6-(3-hydroxyphenyl)phenol (C₁₃H₁₀O₃) with CF₃ increases lipophilicity (logP ≈ 3.5 vs. ~2.0 for hydroxyl analog), favoring membrane permeability in biological systems .

Formyl vs. Piperazine Moieties :

- Piperazine-containing compounds (e.g., ) exhibit antimycobacterial activity against Mycobacterium kansasii (MIC ~4 µg/mL), likely due to cationic interactions. The formyl group in the target compound may instead engage in Schiff base formation or nucleophilic reactions .

Phenol vs. Phenol Esters: Compared to 4-Acetoxybenzaldehyde (C₉H₈O₃, ), the free phenol in the target compound is more reactive and acidic (pKa ~10 vs. esterified phenol pKa ~12–14), making it prone to oxidation or derivatization .

Electronic and Steric Effects

- Electron-Withdrawing CF₃ Group: The CF₃ substituent reduces electron density on the aromatic ring, stabilizing negative charges (e.g., deprotonated phenol) and directing electrophilic substitution to meta/para positions. This contrasts with electron-donating groups like methoxy in piperazine derivatives () .

- Steric Hindrance : The bulky trifluoromethylphenyl group may limit interactions with planar biological targets (e.g., enzyme active sites) compared to smaller substituents like methyl in indole derivatives .

Biological Activity

2-Formyl-6-(3-trifluoromethylphenyl)phenol is a phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises a phenolic core with an aldehyde functional group and a trifluoromethyl substituent, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. These interactions can lead to:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate that this compound has potential antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Properties : The presence of the phenolic group suggests that it may inhibit pro-inflammatory pathways.

Antioxidant Activity

Research has demonstrated that compounds containing phenolic structures often exhibit antioxidant capabilities. This compound may modulate oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defenses.

Antimicrobial Activity

In vitro studies have shown that derivatives of phenolic compounds, including those with trifluoromethyl groups, can possess antimicrobial properties. For instance, related compounds have been tested against Gram-positive bacteria, showing varying degrees of effectiveness.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial against specific strains |

| Control (e.g., Penicillin) | 0.5 | Standard reference |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Inhibition of COX-2 has been associated with reduced inflammation and pain relief.

Case Studies

-

Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting that this compound could be similarly effective.

- Findings :

- MIC values ranged from 62.5 to 1000 µg/mL for active compounds.

- Notably effective against Staphylococcus strains.

- Findings :

-

Antioxidant Studies : In another investigation focusing on oxidative stress modulation, compounds similar to this compound demonstrated a capacity to reduce reactive oxygen species (ROS) levels in cellular models.

- Results :

- Significant reduction in ROS levels was observed at concentrations as low as 50 µg/mL.

- Enhanced cell viability was noted in oxidative stress-induced models.

- Results :

Q & A

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.